REACTION_CXSMILES
|
[Cl:1]N1C(=O)CCC1=O.[OH:9][CH2:10][CH:11]([CH2:24][OH:25])[CH2:12][CH2:13][N:14]1[CH:21]=[C:20]([CH:22]=[CH2:23])[C:18](=[O:19])[NH:17][C:15]1=[O:16].[N-:26]=[N+:27]=[N-:28].[Na+]>COCCOC.O>[OH:9][CH2:10][CH:11]([CH2:24][OH:25])[CH2:12][CH2:13][N:14]1[CH:21]=[C:20]([CH:22]([N:26]=[N+:27]=[N-:28])[CH2:23][Cl:1])[C:18](=[O:19])[NH:17][C:15]1=[O:16] |f:2.3|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
20
|
Quantity
|
75 mg
|
Type
|
reactant
|
Smiles
|
OCC(CCN1C(=O)NC(=O)C(=C1)C=C)CO
|
Name
|
|
Quantity
|
81 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring to a precooled (−5° C.) suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC(CCN1C(=O)NC(=O)C(=C1)C(CCl)N=[N+]=[N-])CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 46.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |